2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(pyridin-3-yl)acetamide
Beschreibung
The compound 2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(pyridin-3-yl)acetamide is a heterocyclic molecule featuring a fused thiazolo[5,4-c]pyridine core substituted with acetamide groups. The thiazolo-pyridine scaffold is structurally distinct from related sulfur-containing heterocycles (e.g., thieno-pyridines) due to the presence of both sulfur and nitrogen in its bicyclic system. This configuration may influence electronic properties, solubility, and biological interactions.
Eigenschaften
IUPAC Name |
2-(2-acetamido-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)-N-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S/c1-10(21)17-15-19-12-4-6-20(8-13(12)23-15)9-14(22)18-11-3-2-5-16-7-11/h2-3,5,7H,4,6,8-9H2,1H3,(H,18,22)(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZFMUCPWMBNCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)CN(CC2)CC(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(pyridin-3-yl)acetamide (CAS Number: 1351631-15-6) is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 331.4 g/mol. The structure features a thiazolo-pyridine core which is known for its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇N₅O₂S |
| Molecular Weight | 331.4 g/mol |
| CAS Number | 1351631-15-6 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolo-pyridine derivatives, including our compound of interest. For instance, compounds with similar structural motifs have been shown to induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma) through mechanisms involving caspase activation and DNA synthesis inhibition .
In vitro assays demonstrated that derivatives bearing acetamido groups exhibited significant cytotoxicity against various tumor cell lines. The mechanism appears to involve the disruption of cellular signaling pathways that lead to apoptosis, thereby providing a therapeutic avenue for cancer treatment.
Antioxidant Properties
The compound has also been evaluated for its antioxidant activity. Preliminary assays indicated that it possesses the ability to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases. The antioxidant capacity was measured using various assays, revealing that compounds within this chemical class can significantly reduce lipid peroxidation levels .
Antimicrobial Activity
The biological activity extends to antimicrobial properties as well. Research indicates that similar thiazolo-pyridine compounds have shown selective antibacterial activity against Gram-positive bacteria, including strains resistant to conventional antibiotics. For example, derivatives were tested against Staphylococcus aureus and Enterococcus faecalis, demonstrating promising results with minimum inhibitory concentrations (MICs) in the low micromolar range .
The mechanisms underlying the biological activities of this compound may involve:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Antioxidant Defense : Scavenging free radicals and enhancing cellular antioxidant defenses.
- Inhibition of Enzymatic Activity : Compounds related to this structure have been noted to inhibit lipoxygenase and other enzymes involved in inflammatory processes.
Case Studies
- Study on Anticancer Efficacy : A study conducted on similar thiazole derivatives showed significant anticancer effects against multiple cell lines with IC50 values ranging from 10 µM to 50 µM. The study utilized MTT assays and flow cytometry for detailed analysis .
- Antioxidant Evaluation : Another investigation focused on the radical scavenging abilities of thiazolo-pyridine compounds revealed a strong correlation between structural features and antioxidant potency, suggesting that modifications at specific positions could enhance activity .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Role as a Building Block :
Due to its unique structure, this compound serves as a versatile building block in organic synthesis. It can facilitate the creation of more complex molecules by acting as an intermediate in various chemical reactions. Its ability to undergo diverse transformations makes it valuable for developing new materials and pharmaceuticals.
Enzyme Inhibition :
Research indicates that this compound may act as an enzyme inhibitor or modulator. Its structural features allow it to interact with biological macromolecules, potentially leading to therapeutic effects in diseases characterized by enzyme dysregulation. Studies have shown promising results in targeting specific enzymes involved in metabolic pathways.
Antimicrobial Properties :
Preliminary investigations suggest that 2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(pyridin-3-yl)acetamide exhibits antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents. Its efficacy against resistant strains of bacteria is currently under exploration.
Pharmaceutical Development
Therapeutic Potential :
The compound is being studied for its potential applications in treating various diseases, including cancer and neurodegenerative disorders. Its mechanism of action involves binding to specific receptors or enzymes, which can modulate biological pathways crucial for disease progression .
Case Study 1: Enzyme Inhibition
A study conducted on the compound's interaction with a specific enzyme implicated in metabolic disorders demonstrated significant inhibition at low concentrations. This finding supports its potential use as a therapeutic agent in managing such conditions.
Case Study 2: Antimicrobial Efficacy
In vitro tests revealed that the compound showed promising results against several strains of bacteria, including those resistant to conventional antibiotics. Further studies are ongoing to evaluate its effectiveness in vivo.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Features and Heterocyclic Cores
The target compound’s thiazolo[5,4-c]pyridine core differentiates it from analogs with thieno[3,2-c]pyridine (e.g., compounds in and ) or thieno[3,4-c]pyrrole () systems. Key structural distinctions include:
- Thiazolo vs. This may enhance interactions with biological targets (e.g., enzymes or receptors) .
- Substituent Effects : The target compound’s dual acetamide groups contrast with sulfonyl (), oxadiazole (), and sulfonylethyl () moieties. Acetamides generally improve solubility but may reduce lipophilicity compared to sulfonyl groups .
Electronic and Physicochemical Properties
While direct computational data for the target compound is unavailable, highlights methodologies (e.g., DFT/6-31/B3LYP) used to analyze HOMO-LUMO gaps and FTIR spectra in similar thieno-pyridine derivatives. Key inferences:
- Solubility : Acetamide substituents likely enhance aqueous solubility compared to sulfonyl or chlorophenyl groups in and compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves sequential coupling and deprotection steps. For example, a related thiazolo-pyridine derivative was synthesized via a multi-step process: (i) coupling of a Boc-protected amine intermediate with a pyridyl-acetic acid derivative using carbodiimide-based coupling agents, (ii) deprotection under acidic conditions, and (iii) final purification via column chromatography. Key factors include solvent choice (e.g., DMF for solubility), temperature control during coupling (0–25°C), and base selection (e.g., triethylamine or DBU) to minimize side reactions .
Q. How should researchers approach the characterization of this compound to confirm structural integrity?
- Methodological Answer : Employ a combination of spectroscopic and analytical techniques:
- NMR : Analyze , , and 2D spectra (e.g., COSY, HSQC) to confirm connectivity of the thiazolo-pyridine and acetamide moieties.
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy.
- HPLC-PDA : Assess purity (>95% by area normalization) and detect impurities. Cross-referencing with synthetic intermediates helps resolve ambiguities .
Advanced Research Questions
Q. What strategies are recommended for optimizing coupling reactions involving thiazolo-pyridine and pyridyl acetamide moieties to mitigate low yields?
- Methodological Answer : Low yields in coupling steps often stem from steric hindrance or poor nucleophilicity. Strategies include:
- Base Optimization : Use stronger bases like DBU or NaH to activate carboxyl groups.
- Microwave-Assisted Synthesis : Reduces reaction time and improves efficiency (e.g., 30 minutes at 80°C vs. 24 hours conventional).
- Protecting Group Strategy : Temporarily protect reactive amines (e.g., with Boc groups) to prevent side reactions .
Q. How can computational modeling be integrated into the design of derivatives to enhance target binding affinity?
- Methodological Answer :
- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using software like AutoDock Vina to predict binding modes.
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS).
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide synthetic priorities .
Q. What methodologies are effective in resolving contradictions between theoretical and experimental spectroscopic data?
- Methodological Answer : Discrepancies in NMR chemical shifts or MS fragmentation patterns can arise from tautomerism or solvation effects. Solutions include:
- Variable Temperature NMR : Identify dynamic processes (e.g., ring flipping in thiazolo-pyridine).
- DFT Calculations : Compare computed (Gaussian 16) vs. experimental shifts to validate tautomeric forms.
- Isotopic Labeling : Use -labeled intermediates to trace unexpected fragmentation in MS .
Q. In pharmacological evaluation, what in vitro assays are critical for assessing the compound’s bioactivity, and how should controls be designed?
- Methodological Answer : Prioritize assays aligned with hypothesized mechanisms (e.g., kinase inhibition):
- Enzyme Inhibition : Use FRET-based assays (e.g., Z’-LYTE®) with ATP concentrations near .
- Cytotoxicity Controls : Include cell lines lacking the target (e.g., HEK293 vs. cancer lines) to distinguish on-target effects.
- Positive/Negative Controls : Reference inhibitors (e.g., staurosporine for kinases) and vehicle-only treatments ensure assay validity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
